2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE
Description
2-({8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)-N,N-dimethylacetamide is a coumarin-derived compound featuring a benzo[c]chromen core substituted with methoxy, methyl, and oxo groups. The N,N-dimethylacetamide moiety is attached via an ether linkage at the 3-position of the coumarin scaffold. Coumarin derivatives are renowned for diverse biological activities, including antimicrobial, anticoagulant, and fluorescent properties . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP, which are industry standards for small-molecule refinement and visualization .
Properties
IUPAC Name |
2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-16(24-10-17(21)20(2)3)8-7-14-13-6-5-12(23-4)9-15(13)19(22)25-18(11)14/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUAFYKQDRKKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132147 | |
| Record name | 2-[(8-Methoxy-4-methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370583-65-6 | |
| Record name | 2-[(8-Methoxy-4-methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370583-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(8-Methoxy-4-methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy and methyl groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the N,N-dimethylacetamide moiety: This is achieved through nucleophilic substitution reactions, where the benzo[c]chromen-6-one derivative reacts with N,N-dimethylacetamide under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit enzymes involved in inflammatory and oxidative stress pathways, leading to reduced inflammation and oxidative damage.
Modulation of signaling pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation, contributing to its anticancer and neuroprotective effects.
Comparison with Similar Compounds
2-Chloro-N,N-dimethylacetamide (CAS 307550-28-3)
This compound replaces the methoxy and methyl groups on the benzo[c]chromen core with a chlorine atom. The molecular weight (335.79 g/mol) is comparable to the target compound, but the chloro substituent may confer greater electrophilicity, altering reactivity in nucleophilic substitutions. Chlorinated aromatics often exhibit enhanced antimicrobial activity but may raise toxicity concerns .
N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides
These derivatives feature thiazolidinone rings appended to the coumarin-acetamide framework. Synthesis involves mercaptoacetic acid and DMF-ZnCl₂, similar to coumarin-acetamide conjugates .
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
This pyrimidine-based analogue lacks the coumarin core but retains the N,N-dimethylacetamide group. Pyrimidines are common in nucleoside analogs and kinase inhibitors. The synthesis employs haloformate intermediates and dimethylamine, highlighting divergent strategies for acetamide functionalization compared to coumarin derivatives .
N,N-Dimethylacetamide (DMAC)
The parent solvent lacks the coumarin scaffold, resulting in vastly different properties. DMAC’s low molecular weight (87.12 g/mol) and high polarity make it a versatile solvent, whereas the target compound’s extended structure suggests bioactivity over solvent utility .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous coumarin-acetamides, such as ZnCl₂-catalyzed condensations in DMF . Pyrimidine-based acetamides, however, require distinct strategies like haloformate activation .
- Structural Analysis : Crystallographic software (e.g., SHELX, ORTEP) is critical for resolving complex substituent effects on molecular conformation and packing .
- Biological Potential: While direct data on the target compound is absent, structural analogs suggest antimicrobial (chloro derivatives) and metabolic (thiazolidinone hybrids) applications .
Biological Activity
The compound 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE is a derivative of benzopyran, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxy group and a dimethylacetamide moiety, which are critical for its biological activity.
1. Anti-Cancer Activity
Research has indicated that compounds related to benzopyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain benzoxazepine derivatives demonstrated potent anti-cancer activity, showing IC50 values in the low micromolar range against solid tumor cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation via modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 7.5 | Cytokine modulation |
| HeLa (Cervical) | 6.0 | Inhibition of cell cycle progression |
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
Limited antimicrobial activity was observed in related benzoxazepine derivatives, with some compounds demonstrating effectiveness against specific bacterial strains. The antimicrobial efficacy was assessed using disk diffusion methods, revealing moderate sensitivity against Gram-positive bacteria .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Case Study 1: Cytotoxicity Assessment
In a controlled laboratory setting, the cytotoxic effects of the compound were tested on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, particularly in MCF-7 cells, where it induced apoptosis through caspase activation pathways.
Case Study 2: Inflammatory Response Modulation
A study investigating the inflammatory response revealed that treatment with the compound reduced levels of IL-6 and TNF-α in activated macrophages. This suggests potential use in conditions characterized by excessive inflammation, such as rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
